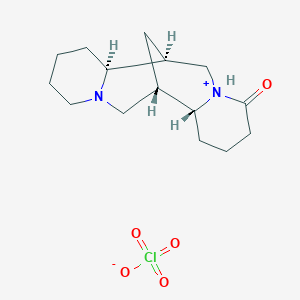

Lupanine perchlorate

Description

Properties

CAS No. |

7400-11-5 |

|---|---|

Molecular Formula |

C15H25ClN2O5 |

Molecular Weight |

348.82 g/mol |

IUPAC Name |

(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12+,13-,14+;/m0./s1 |

InChI Key |

DVZQTPMQQXAHSQ-BHARVXRSSA-N |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupanine perchlorate |

Origin of Product |

United States |

Foundational & Exploratory

Lupanine Perchlorate: A Technical Guide on its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a tetracyclic quinolizidine alkaloid, is a secondary metabolite found predominantly in the plant genus Lupinus. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. Lupanine has been investigated for its effects on glucose-stimulated insulin release, making it a candidate for type II diabetes research[1]. The salt form, lupanine perchlorate, serves as a stable, crystalline solid, facilitating its use as a reference standard in analytical chemistry[2][3][4]. This technical guide provides an in-depth overview of the natural sources of lupanine, detailed experimental protocols for its extraction and isolation, and an examination of its biosynthetic pathway.

Natural Sources of Lupanine

Lupanine is naturally present in various species of the Lupinus (lupin) genus, which belongs to the Fabaceae family[5][6][7]. It is one of the principal alkaloids responsible for the bitter taste of lupin seeds[7]. The concentration of lupanine and other quinolizidine alkaloids varies significantly between different Lupinus species and even between cultivars, which are often categorized as "bitter" or "sweet". Bitter varieties can have alkaloid contents ranging from 0.5% to 6%, while sweet cultivars contain less than 0.02%[1]. Lupanine is also found in other plants, such as Genista tinctoria (Dyer's Broom)[5][8].

Quantitative Data on Lupanine Content

The following table summarizes the lupanine content found in various Lupinus species and their parts, providing a comparative overview for researchers interested in sourcing this alkaloid.

| Plant Species | Plant Part | Lupanine Content (% of dry matter, unless otherwise noted) | Reference |

| Lupinus albus (White Lupin) | Seeds (bitter cultivars) | 0.5% - 6% (total alkaloids) | |

| Lupinus albus (White Lupin) | Seeds (sweet cultivars) | < 0.02% (total alkaloids) | [1] |

| Lupinus luteus (Yellow Lupin) | Leaves ('Trakiai' variety) | 0.026 ± 0.008 (bud formation) to 0.108 ± 0.003 (full blossom) | [9] |

| Lupinus luteus (Yellow Lupin) | Leaves ('Vilčiai' variety) | 0.013 ± 0.002 (full maturity) to 0.074 ± 0.015 (bud formation) | [9] |

| Lupinus angustifolius (Narrow-leafed Lupin) | Leaves ('Vilniai' variety) | 0.050 ± 0.013 (bud formation) to 0.161 ± 0.094 (full blossom) | [9] |

Experimental Protocols for Lupanine Isolation

Several methodologies have been developed for the extraction and purification of lupanine from its natural sources. The choice of method often depends on the starting material and the desired purity of the final product.

Method 1: Ethanolic Extraction in Basic Medium from Lupinus albus Seeds

This method utilizes an ethanol extraction in a basic medium to isolate lupanine from Lupinus albus seeds[6].

Protocol:

-

Preparation: Weigh 50 g of Lupinus albus seeds and grind them into a fine powder.

-

Basification and Maceration: Add 40 mL of a 25% aqueous potassium hydroxide (KOH) solution and 20 g of Celite® to the powdered seeds to create a dried powder.

-

Extraction: Add 200 mL of ethanol to the mixture and stir gently overnight (approximately 16 hours) on a magnetic stirrer.

-

Filtration and Concentration: Separate the supernatant by filtration through filter paper and wash the solid residue with 100 mL of fresh ethanol. Evaporate the combined ethanol extracts under vacuum to obtain the crude alkaloid extract.

-

Liquid-Liquid Extraction: Dissolve the extract in 100 mL of diethyl ether and wash once with 75 mL of water. Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

-

Purification: Re-dissolve the residue in a small volume of dichloromethane (40–90 mL) and mix it with 15–20 g of silica gel. Carefully evaporate the solvent to obtain impregnated silica.

-

Column Chromatography: Place the impregnated silica on top of a fresh silica gel column. Elute the column with a mixture of ethyl acetate and 5% triethylamine (TEA) to obtain pure lupanine[10].

Method 2: Hot Water Extraction Followed by Solvent Extraction from Lupinus albus Seeds

This method involves an initial extraction with hot water, followed by basification and solvent extraction[10].

Protocol:

-

Hot Water Extraction: Mix dry Lupinus albus seeds with water in a flask and heat to 100°C in a stirring oil bath with a reflux condenser for at least 15 hours.

-

Filtration and Basification: Filter the extract through Celite®. Adjust the pH of the filtered solution to above 12 (e.g., pH 14) with an alkaline hydroxide solution such as potassium hydroxide (KOH).

-

Solvent Extraction: Extract the lupanine from the basified aqueous solution with an organic solvent, preferably diethyl ether, using a 1:1 volume proportion of the organic phase to the aqueous phase.

-

Drying and Concentration: Separate the organic phase, dry it with anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Optional Purification: The obtained lupanine can be further purified by column chromatography on silica gel, eluting with a mixture of organic solvents such as ethyl acetate and 5% triethylamine (TEA)[10].

Lupanine Biosynthesis Pathway

Lupanine is synthesized from the amino acid L-lysine[11][12]. The biosynthetic pathway involves a series of enzymatic reactions that lead to the formation of the characteristic tetracyclic quinolizidine structure.

References

- 1. Lupin (Lupinus albus L.) Seeds: Balancing the Good and the Bad and Addressing Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Lupanine-Biological Source It is obtained from the herb of Genista tinctoria L. (Fabaceae) (Dyer’s Broom) [epharmacognosy.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Lupinine - Wikipedia [en.wikipedia.org]

- 8. Quinolizidine Alkaloids [epharmacognosy.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

- 11. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Lupanine Enigma: A Deep Dive into its Biosynthesis in Lupinus Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a tetracyclic quinolizidine alkaloid (QA), is a prominent secondary metabolite found in various species of the Lupinus genus, commonly known as lupins. These compounds are of significant interest to researchers and the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, hypoglycemic, and anti-arrhythmic properties. Furthermore, the presence and concentration of lupanine and other QAs in lupin seeds are critical factors in their use as a high-protein food source for both humans and animals, necessitating a thorough understanding of their biosynthesis for crop improvement. This technical guide provides a comprehensive overview of the lupanine biosynthetic pathway in Lupinus species, detailing the enzymatic steps, key intermediates, and available quantitative data. It also includes detailed experimental protocols for the study of this pathway and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Lupanine Biosynthetic Pathway: From a Simple Amino Acid to a Complex Alkaloid

The biosynthesis of lupanine originates from the primary metabolite L-lysine and proceeds through a series of enzymatic reactions primarily localized in the chloroplasts of leaf tissues.[1][2] The synthesized alkaloids are then transported via the phloem to other parts of the plant, including the seeds, where they accumulate.[3] The pathway can be broadly divided into two major stages: the formation of the key intermediate, Δ¹-piperideine, and the subsequent complex cyclization reactions leading to the tetracyclic structure of lupanine.

Stage 1: Formation of Δ¹-Piperideine

The initial steps of the lupanine biosynthesis pathway are relatively well-characterized and involve two key enzymes: lysine decarboxylase (LDC) and copper amino oxidase (CAO).

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][5] In Lupinus species, LDC activity is a critical control point in the biosynthesis of quinolizidine alkaloids.

-

Oxidative Deamination of Cadaverine: The resulting cadaverine is then oxidatively deaminated by a copper amino oxidase (CAO) to yield 5-aminopentanal.[3][6] This intermediate exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine , through a spontaneous intramolecular cyclization.[3][6] Δ¹-piperideine serves as the fundamental building block for the construction of the quinolizidine skeleton.

Stage 2: Formation of the Tetracyclic Quinolizidine Skeleton

The enzymatic steps leading from Δ¹-piperideine to the tetracyclic structure of lupanine are less defined, with several proposed intermediates and enzymes. A key enzyme implicated in this latter part of the pathway is 17-oxosparteine synthase .

It is hypothesized that three molecules of cadaverine (ultimately derived from three molecules of lysine) are required to form the tetracyclic core of lupanine.[7] The proposed mechanism involves the condensation of three Δ¹-piperideine units. While the exact sequence and intermediates are still under investigation, a plausible pathway involves the following key transformations:

-

Formation of a Dimeric Intermediate: Two molecules of Δ¹-piperideine are thought to condense to form a dimeric intermediate.[8]

-

Incorporation of a Third Unit and Cyclization: A third Δ¹-piperideine unit is then incorporated, followed by a series of cyclization and oxidation/reduction reactions to form the tetracyclic quinolizidine ring system.

-

Formation of 17-Oxosparteine: A central intermediate in the formation of tetracyclic QAs is believed to be 17-oxosparteine .[1][7] The enzyme 17-oxosparteine synthase is proposed to catalyze the formation of this intermediate from three molecules of cadaverine, likely through enzyme-bound intermediates.[1]

-

Conversion to Lupanine: 17-oxosparteine is then further metabolized to yield lupanine. This final step may involve one or more enzymatic reactions, including reduction and potentially other modifications.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes of the lupanine biosynthetic pathway are essential for understanding the pathway's flux and regulation. While data is available for some enzymes, further research is needed to fully characterize all the enzymatic steps in Lupinus species.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Lysine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Lysine | 2.37 | 2.32 | 0.98 | [5] |

| Lysine Decarboxylase (L/ODC) | Sophora flavescens | L-Lysine | 3.85 | 1.18 | 0.31 | [5] |

| Lysine Decarboxylase (L/ODC) | Echinosophora koreensis | L-Lysine | 2.10 | 1.83 | 0.87 | [5] |

Experimental Protocols

Extraction and Quantification of Quinolizidine Alkaloids

This protocol provides a general method for the extraction and analysis of lupanine and other QAs from Lupinus plant material.

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

0.5 M HCl

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

-

Lupanine standard

Procedure:

-

Homogenization: Homogenize a known weight of dried and ground plant material in 0.5 M HCl.

-

Extraction: Centrifuge the homogenate and collect the acidic supernatant.

-

Basification and Liquid-Liquid Extraction: Make the supernatant alkaline with ammonium hydroxide and extract the alkaloids with dichloromethane. Repeat the extraction multiple times for complete recovery.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Analysis: Resuspend the alkaloid extract in a known volume of a suitable solvent (e.g., methanol) and analyze by GC-MS or LC-MS.

-

Quantification: Create a standard curve using a lupanine standard of known concentrations to quantify the amount of lupanine in the plant extract.

Lysine Decarboxylase (LDC) Enzyme Assay

This protocol describes a method to measure the activity of LDC in plant extracts.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 5 mM dithiothreitol, and 0.1 mM pyridoxal 5'-phosphate)

-

L-lysine solution

-

[14C]-L-lysine (for radiometric assay) or a method to detect cadaverine (e.g., HPLC)

-

Scintillation cocktail (for radiometric assay)

-

Scintillation counter (for radiometric assay)

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-lysine, and pyridoxal 5'-phosphate in a suitable buffer. For the radiometric assay, include a known amount of [14C]-L-lysine.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

-

Reaction Termination and Product Measurement:

-

Radiometric Assay: Stop the reaction by adding a strong base (e.g., NaOH). The product, [14C]-cadaverine, can be extracted with an organic solvent and quantified by liquid scintillation counting.

-

Non-radiometric Assay: Stop the reaction (e.g., by adding acid) and measure the amount of cadaverine produced using a suitable analytical method like HPLC with derivatization.

-

-

Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the extract.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general workflow for producing and purifying recombinant enzymes of the lupanine pathway for in-depth characterization.

Materials:

-

cDNA from Lupinus species

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Purification buffers (wash and elution buffers)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Amplify the coding sequence of the target enzyme (e.g., LDC) from Lupinus cDNA and clone it into an appropriate expression vector containing an affinity tag (e.g., His-tag).

-

Transformation and Expression: Transform the expression construct into competent E. coli cells. Grow the transformed cells in LB medium and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or other appropriate methods.

-

Protein Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to an affinity chromatography column. Wash the column with wash buffer to remove unbound proteins. Elute the tagged protein with elution buffer.

-

Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Enzyme Assays: Use the purified recombinant enzyme for detailed kinetic studies as described in the enzyme assay protocol.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the lupanine biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The proposed biosynthetic pathway of lupanine from L-lysine in Lupinus species.

Caption: A typical experimental workflow for the heterologous expression and characterization of enzymes involved in the lupanine biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of lupanine in Lupinus species is a complex and fascinating pathway that transforms a simple amino acid into a structurally intricate and biologically active alkaloid. While the initial steps are well-established, the latter stages of cyclization and modification remain an active area of research. The elucidation of the complete enzymatic machinery and its regulatory networks is crucial for both fundamental plant science and applied biotechnology.

Future research should focus on:

-

Identification and Characterization of Missing Enzymes: The use of transcriptomics, proteomics, and gene silencing techniques will be instrumental in identifying the genes and enzymes responsible for the conversion of Δ¹-piperideine to lupanine, including the putative 17-oxosparteine synthase.

-

Detailed Kinetic and Mechanistic Studies: A thorough understanding of the kinetic properties and reaction mechanisms of all enzymes in the pathway will be essential for metabolic engineering efforts.

-

Regulatory Networks: Investigating the transcriptional regulation of the lupanine biosynthetic pathway, including the role of transcription factors and signaling molecules, will provide insights into how alkaloid production is controlled in response to developmental and environmental cues.

By addressing these research gaps, scientists can unlock the full potential of Lupinus species as a source of valuable pharmaceuticals and as a sustainable, high-protein food crop with controlled alkaloid levels. This in-depth guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis of Quinolizidine Alkaloids in Lupin Chloroplasts [agris.fao.org]

- 3. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 4. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Lupanine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupanine perchlorate, the perchlorate salt of the quinolizidine alkaloid lupanine, is a compound of interest in pharmacological and biochemical research. A comprehensive understanding of its physical and chemical properties is essential for its application in experimental studies. This guide provides a detailed overview of the known physicochemical characteristics of this compound, including its molecular structure, solubility, stability, and spectroscopic data. Methodologies for its synthesis and characterization are also detailed to support its use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a solid substance with a molecular formula of C₁₅H₂₄N₂O · ClHO₄ and a formula weight of approximately 348.8 g/mol .[1][2][3] It is typically supplied with a purity exceeding 95%.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7400-11-5 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄N₂O · ClHO₄ | [1][2][3] |

| Formula Weight | 348.8 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| Purity | >95% | [2][3] |

| Solubility | Slightly soluble in DMSO and methanol (heating and sonication may be required) | [3][4] |

| Storage | -20°C | [2][3][4] |

| Stability | ≥ 4 years at -20°C | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the extraction of crude lupanine from natural sources, such as plants of the Lupinus genus, followed by salt formation with perchloric acid.

Experimental Protocol: Extraction of Lupanine and Formation of this compound

This protocol is a generalized procedure based on common alkaloid extraction and salt formation techniques.

Materials:

-

Dried and ground plant material (e.g., Lupinus angustifolius seeds)

-

Methanol

-

Perchloric acid (HClO₄), 10% (v/v) in methanol

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction: Macerate the ground plant material in methanol for 24-48 hours. Filter the mixture and collect the methanol extract. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.

-

Liquid-Liquid Extraction (Optional Purification): The crude extract can be further purified by dissolving it in an acidic aqueous solution and washing with a non-polar solvent like hexane to remove fats and pigments. The aqueous layer is then basified (e.g., with NaOH) and the alkaloids are extracted into an organic solvent such as chloroform. The chloroform extract is then dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Salt Formation: Dissolve the crude or purified lupanine extract in a minimal amount of methanol.[5]

-

Add a 10% (v/v) solution of perchloric acid in methanol dropwise to the lupanine solution until the solution becomes acidic.[5]

-

Crystallization of this compound may occur spontaneously or can be induced by cooling the solution or by slow evaporation of the solvent.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

References

Lupanine Perchlorate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lupanine perchlorate, a quinolizidine alkaloid salt. The document covers its chemical properties, detailed experimental protocols for its isolation and preparation, and its known interactions with key biological signaling pathways. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference. It is important to note the existence of two distinct CAS numbers, which may correspond to different stereoisomers or preparations of the compound.

| Property | Value | Citations |

| Chemical Name | (+)-Lupanine Perchlorate | |

| Molecular Formula | C₁₅H₂₅ClN₂O₅ | [1] |

| Molecular Weight | 348.82 g/mol | [1] |

| CAS Number | 550-90-3 (for (+)-Lupanine Perchlorate) | [1] |

| 7400-11-5 |

Experimental Protocols

Isolation of Lupanine from Lupinus Seeds and Conversion to this compound

This protocol outlines a common procedure for the extraction of lupanine from its natural source, Lupinus seeds, and its subsequent conversion to the perchlorate salt.

Materials:

-

Dry Lupinus albus seeds

-

Water

-

Aqueous alkaline solution (e.g., Potassium Hydroxide, KOH)

-

Celite

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate

-

Perchloric acid

-

Methanol

-

Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, rotary evaporator)

Procedure:

-

Extraction of Crude Lupanine:

-

Combine dry Lupinus albus seeds with water in a flask equipped with a reflux condenser.

-

Heat the mixture in a water bath at 80-100°C for a minimum of 15 hours.

-

After heating, allow the mixture to cool and filter it through Celite to remove solid plant material.

-

Adjust the pH of the filtrate to >12 using an aqueous alkaline solution (e.g., KOH).

-

Extract the basified solution with an appropriate organic solvent, such as diethyl ether, using a 1:1 ratio of organic to aqueous phase.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude lupanine.

-

-

Purification and Formation of this compound:

-

The crude lupanine can be further purified by column chromatography.

-

To form the perchlorate salt, dissolve the crude lupanine in methanol.

-

Add a solution of perchloric acid in methanol (e.g., 10% v/v) dropwise to the lupanine solution until crystallization begins.

-

Allow the crystallization to proceed to completion.

-

Collect the this compound crystals by filtration and wash with a small amount of cold methanol or diethyl ether.

-

Dry the crystals under vacuum.

-

Signaling Pathways

Lupanine has been shown to interact with several important signaling pathways, highlighting its potential for pharmacological applications. The following diagrams illustrate two of its key mechanisms of action.

Caption: Lupanine interaction with the nicotinic acetylcholine receptor (nAChR) signaling pathway.

Lupanine acts as a neurotransmitter for nicotinic acetylcholine receptors (nAChRs).[2] Binding of lupanine to nAChRs, which are ligand-gated ion channels, leads to the opening of the channel pore. This results in membrane depolarization and an influx of cations, including Ca²⁺, which in turn triggers various downstream intracellular signaling cascades, such as the PI3K-Akt pathway.

Caption: Lupanine's modulation of insulin secretion via inhibition of ATP-dependent K⁺ channels.

In pancreatic β-cells, lupanine has been shown to modulate insulin secretion by directly inhibiting ATP-dependent potassium (KATP) channels.[3] This inhibition reduces the efflux of potassium ions, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of Ca²⁺. This increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, thereby enhancing insulin release.[3]

References

- 1. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

Quinolizidine Alkaloids: A Comprehensive Technical Guide to their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing heterocyclic compounds naturally occurring in various plant species, particularly within the Fabaceae family.[1] These specialized metabolites, biosynthesized from the amino acid L-lysine, exhibit a wide spectrum of pharmacological effects, making them a compelling subject of research for novel drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the potential biological activities of quinolizidine alkaloids, with a focus on their anticancer, antiviral, antibacterial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Core Biological Activities of Quinolizidine Alkaloids

Quinolizidine alkaloids have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of new therapeutic agents.[2][3] Their pharmacological effects are diverse, ranging from cytotoxicity against cancer cells to the inhibition of viral replication and the modulation of inflammatory responses.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of various quinolizidine alkaloids. Matrine- and lupinine-type quinolizidines, in particular, have shown promising activity against a range of cancer cell lines.[1] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, aloperine has been shown to exert the most potent in vitro cytotoxic activity against several human cancer cell lines.[4]

Antiviral Activity

The antiviral potential of quinolizidine alkaloids has been investigated against a variety of viruses.[1] Studies have demonstrated their ability to inhibit viral replication and protect cells from virus-induced cytopathic effects. For example, aloperine and its derivatives have been identified as a new class of anti-influenza A virus agents, with dihydroaloperine showing potent activity.[5][6]

Antibacterial Activity

Quinolizidine alkaloids also possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential cellular processes. Extracts from Genista sandrasica, rich in quinolizidine alkaloids, have shown activity against Bacillus subtilis and Staphylococcus aureus.[7]

Anti-inflammatory Activity

Several quinolizidine alkaloids, such as matrine and oxymatrine, have demonstrated significant anti-inflammatory effects.[8][9] These compounds can modulate the production of pro-inflammatory mediators and regulate key signaling pathways involved in the inflammatory response. For instance, certain quinolizidine alkaloids isolated from Sophora alopecuroides have shown significant inhibition of nitric oxide production in macrophages.[10]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various quinolizidine alkaloids, the following tables summarize key quantitative data from a range of biological assays.

Table 1: Anticancer Activity of Quinolizidine Alkaloids (IC50 Values)

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Aloperine | HL-60 (Leukemia) | 40 | [11] |

| Aloperine | U937 (Leukemia) | 270 | [11] |

| Aloperine | K562 (Leukemia) | 360 | [11] |

| Aloperine | EC109 (Esophageal) | 1110 | [11] |

| Aloperine | A549 (Lung) | 600 | [3] |

| Aloperine | H1299 (Lung) | 800 | [3] |

| Aloperine | HepG2 (Hepatocellular Carcinoma) | 1360 | [11] |

| Aloperine | RBE (Cholangiocarcinoma) | 382.9 | [1] |

| Aloperine | HCCC-9810 (Cholangiocarcinoma) | 646.7 | [1] |

| Sophoridine | SGC7901 (Gastric) | 3.52 | [9] |

| Sophoridine | AGS (Gastric) | 3.91 | [9] |

| Sophocarpine | DU145 (Prostate) | Varies | [12] |

| Sophocarpine | PC3 (Prostate) | Varies | [12] |

| Compound 16 (from S. alopecuroides) | HeLa (Cervical) | 24.27 | [10] |

| Oxymatrine | MCF-7 (Breast) | <16 mg/mL (48h) | [13] |

Table 2: Antiviral Activity of Quinolizidine Alkaloids (EC50 Values)

| Alkaloid | Virus | Cell Line | EC50 (µM) | Reference |

| Dihydroaloperine | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 11.2 | [5][6] |

| Aloperine | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 14.5 | [5] |

Table 3: Antibacterial Activity of Quinolizidine Alkaloids (MIC Values)

| Alkaloid/Extract | Bacteria | MIC (µg/mL) | Reference |

| Genista sandrasica extract | Bacillus subtilis | 31.25 | [7] |

| Genista sandrasica extract | Staphylococcus aureus | 62.5 | [7] |

| N-Methylcytisine | Enterococcus faecalis | 20.8 | [14] |

| Cermizine C | Staphylococcus aureus | 3.5 (g/L) | [14] |

| Jussiaeiine B | Staphylococcus aureus | 6.0 (g/L) | [14] |

| Lupanine | Escherichia coli | 130-146 | [8] |

| Lupanine | Agrobacterium tumefaciens | 130-146 | [8] |

Table 4: Anti-inflammatory Activity of Quinolizidine Alkaloids (IC50 Values)

| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |

| Sophalodes A-L (Compound 29) | Nitric Oxide Production | RAW 264.7 | 29.19 | [10] |

| Compound 38 (from S. alopecuroides) | Nitric Oxide Production | RAW 264.7 | 25.86 | [10] |

| Compound 42 (from S. alopecuroides) | Nitric Oxide Production | RAW 264.7 | 33.30 | [10] |

Signaling Pathways Modulated by Quinolizidine Alkaloids

The biological activities of quinolizidine alkaloids are intricately linked to their ability to modulate various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Several quinolizidine alkaloids, including matrine and aloperine, have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[15][16]

MAPK/ERK Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Aloperine has been demonstrated to downregulate the protein expressions of key components of this pathway, such as Ras, Raf, and p-ERK1/2, in breast cancer cells.[17]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Oxymatrine has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolizidine alkaloid for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the quinolizidine alkaloid for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the quinolizidine alkaloid for 24 hours.

-

Griess Reagent Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinolizidine alkaloid or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and the contralateral (control) paw at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. The percentage of inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anti-Influenza Virus Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.

-

Virus Infection: Wash the cell monolayers with serum-free medium and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of various concentrations of the quinolizidine alkaloid.

-

Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agarose-containing medium supplemented with trypsin and the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

Quinolizidine alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antiviral, antibacterial, and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for the development of novel pharmaceuticals. The quantitative data and detailed experimental protocols provided in this guide are intended to support and accelerate further research in this exciting field. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of quinolizidine alkaloids is warranted to fully unlock their therapeutic promise for the benefit of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Advances of Matrine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aloperine inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.irapa.org [journals.irapa.org]

- 16. RETRACTED: Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the anti-inflammatory effect and its mechanisms of sophoridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Lupanine: A Technical Guide for Researchers

Introduction: Lupanine is a tetracyclic quinolizidine alkaloid found predominantly in species of the Lupinus (lupin) genus. As one of the major alkaloids in these plants, it has been the subject of various pharmacological investigations. This document provides a detailed overview of the known pharmacological effects of lupanine, focusing on its interactions with key physiological systems. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanisms of action of this natural compound.

Pharmacodynamics at Cholinergic Receptors

Lupanine exhibits significant activity within the cholinergic nervous system, primarily through its interaction with both nicotinic and muscarinic acetylcholine receptors. This interaction underlies its observed ganglioplegic (ganglion-blocking) and potential neuroprotective effects.

Receptor Binding Affinity

Studies have quantified the binding affinity of lupanine for both major types of acetylcholine receptors. The data reveals a notably higher affinity for nicotinic receptors compared to muscarinic receptors.[1][2][3] This selective affinity suggests that the pharmacological effects of lupanine are predominantly mediated through nicotinic pathways.

| Receptor Subtype | Parameter | Value (nM) | Species | Source |

| Nicotinic Acetylcholine Receptor | Ki | 500 | Rat (Brain) | [1][2] |

| Muscarinic Acetylcholine Receptor | Ki | 11,000 | Rat (Brain) | [1][2] |

-

Table 1: Binding affinity (Ki) of lupanine for acetylcholine receptors.

Functional Effects

Lupanine acts as a weak agonist and desensitizer at nicotinic receptors.[2] In cellular models, lupanine has demonstrated neuroprotective properties against soluble oligomers of amyloid-β, a key pathological factor in Alzheimer's disease. This neuroprotection is exerted through the activation of nicotinic acetylcholine receptors.[4][5] At a concentration of 0.03µM, lupanine was shown to prevent amyloid-β-induced toxicity in PC12 cells.[4]

Figure 1: Lupanine's interaction at the cholinergic synapse.

Effects on Glucose Homeostasis and Insulin Secretion

A significant area of research for lupanine is its influence on glucose metabolism and insulin release, positioning it as a compound of interest for type-2 diabetes.[6][7] The mechanism is glucose-dependent, reducing the risk of hypoglycemia.[6][8]

Mechanism of Action in Pancreatic β-Cells

Lupanine potentiates insulin secretion from pancreatic β-cells by directly inhibiting ATP-dependent potassium (KATP) channels.[6][9] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca2+ ions triggers the exocytosis of insulin-containing vesicles. This effect is most pronounced at high glucose concentrations, as elevated glucose metabolism is required to increase the intracellular ATP/ADP ratio, which initially closes KATP channels. Lupanine further enhances this process.[10][11] Additionally, lupanine has been shown to increase the expression of the insulin gene (Ins-1).[6][12]

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Lupanine | 4356-43-8 [smolecule.com]

- 4. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the toxicological properties of lupanine and other structurally related quinolizidine alkaloids (QAs). Sourced from plants of the Lupinus genus, these alkaloids are of significant interest due to their potential pharmacological activities and inherent toxicities. This guide summarizes quantitative toxicological data, details the underlying mechanisms of action, outlines key experimental protocols, and visualizes critical pathways to support research and development efforts.

Acute Toxicity Profile

Lupanine and its related alkaloids exhibit moderate acute toxicity, with primary effects being neurotoxic in nature.[1] In cases of acute poisoning, symptoms typically include tremors, loss of motor coordination, tonic-clonic seizures, and progressive muscle weakness.[1][2] The ultimate cause of death in lethal exposures is consistently identified as respiratory paralysis or failure.[2][3][4]

Quantitative Acute Toxicity Data

The following tables summarize the median lethal dose (LD50) values for lupanine and related alkaloids from various studies, providing a comparative overview of their acute toxicity across different species and routes of administration.

Table 1: LD50 Values for Lupanine

| Species | Administration Route | LD50 Value (mg/kg bw) | Reference |

|---|---|---|---|

| Mouse | Oral (p.o.) | 410 | [2][3] |

| Rat | Oral (p.o.) | 1464 - 1664 | [2][5] |

| Mouse | Intraperitoneal (i.p.) | 100 - 300 | [1] |

| Rat | Intraperitoneal (i.p.) | 177 |[3] |

Table 2: LD50 and Toxicity Values for Related Quinolizidine Alkaloids

| Alkaloid | Species | Administration Route | Value (mg/kg bw) | Endpoint | Reference |

|---|---|---|---|---|---|

| Sparteine | Mouse | Oral (p.o.) | 220 | LD50 | [2][3] |

| Sparteine | Mouse | Intraperitoneal (i.p.) | 30 - 42 | LD50 | [1] |

| 13α-OH-lupanine | Rat | Intraperitoneal (i.p.) | 199 | LD50 | [3] |

| Lupinine | Not Specified | Not Specified | 28 - 30 | Minimal Lethal Dose | [6] |

| Lupinine | Not Specified | Not Specified | 25 - 28 | Toxic Dose |[6] |

Studies comparing the pure alkaloids to extracts from L. angustifolius seeds suggest that other components within the extract may modulate the toxicity of lupanine.[2]

Mechanism of Action

The toxicological effects of lupanine are primarily mediated through its interaction with the nervous system, specifically by disrupting cholinergic neurotransmission and modulating ion channel activity.

2.1. Neuromuscular Blockade via Acetylcholine Receptor Inhibition

The most significant acute toxic effect is the inhibitory action on both nicotinic and muscarinic acetylcholine receptors (AChRs).[2][3] By acting as a competitive inhibitor at the motor endplate, lupanine and related alkaloids like sparteine block the binding of acetylcholine, preventing ion channel opening, muscle depolarization, and subsequent contraction.[7] This curare-like effect leads to muscle weakness and, at high doses, fatal respiratory paralysis.[3]

Table 3: In Vitro Receptor Inhibition Data

| Alkaloid | Receptor Type | IC50 Value | Reference |

|---|---|---|---|

| Lupinine | Nicotinic AChR | >500 µM | [6] |

| Lupinine | Muscarinic AChR | 190 µM |[6] |

2.2. Modulation of Ion Channels

Beyond AChRs, quinolizidine alkaloids affect other ion channels. Sparteine has been shown to block Na+ channels and reduce the K+ permeability of nerve cells.[2] Furthermore, lupanine has a distinct modulatory effect on ATP-dependent potassium (KATP) channels, particularly in pancreatic β-cells. By inhibiting these channels, lupanine promotes membrane depolarization, leading to the opening of voltage-gated Ca2+ channels. The subsequent influx of calcium triggers the secretion of insulin.[5][8][9]

Genotoxicity and Mutagenicity Profile

Extensive testing has shown that lupanine and related quinolizidine alkaloids are not genotoxic or mutagenic.[10] Lupanine did not induce gene mutations in standard bacterial reverse mutation assays (Salmonella Typhimurium strains TA97, TA98, TA100, TA102, TA1535, TA1538) with or without metabolic activation.[3] In vivo studies also showed that lupanine does not induce the formation of micronuclei.[3] Furthermore, multiple quinolizidine alkaloids, including lupanine and sparteine, were found to be unable to bind or intercalate with DNA.[3][11]

Key Experimental Protocols

4.1. Protocol for Acute Oral Toxicity (LD50) Determination in Rodents

This generalized protocol is based on methodologies used in foundational studies of lupanine toxicity.[1]

-

Objective: To determine the median lethal dose (LD50) of a test alkaloid following a single oral administration.

-

Animal Model: Male EOPS Swiss mice or Wistar rats, acclimatized for at least one week.

-

Methodology:

-

Grouping: Animals are randomly assigned to several dose groups (e.g., 5-6 groups) and one control group (vehicle only), with a typical group size of 10 animals.

-

Dose Preparation: The test alkaloid is dissolved or suspended in a suitable vehicle (e.g., water, saline).

-

Administration: A single dose is administered to each animal via oral gavage. Doses are selected to span a range expected to cause 0% to 100% mortality.

-

Observation: Animals are observed intensively for the first few hours post-administration and then daily for a period of 14 days. Observations include clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior) and mortality.

-

Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as Probit analysis.

-

4.2. Protocol for In Vitro Genotoxicity (Bacterial Reverse Mutation Assay)

This protocol describes the standard Ames test used to assess the mutagenic potential of lupanine.[3]

-

Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.

-

Test System: Histidine-dependent strains of Salmonella Typhimurium (e.g., TA98, TA100, TA1535).

-

Methodology:

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver homogenate) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test alkaloid (lupanine) on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that undergo a reverse mutation at the histidine operon can synthesize their own histidine and form visible colonies. The number of revertant colonies (his+) is counted for each plate.

-

Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

-

Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[12][13] The initial and rate-limiting step is the decarboxylation of lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[12] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to form 1-piperideine, which serves as a key intermediate for the subsequent cyclization reactions that form the characteristic quinolizidine core structure.

References

- 1. foodstandards.gov.au [foodstandards.gov.au]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolizidine alkaloids - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Lupinine - Wikipedia [en.wikipedia.org]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression Profiles of Alkaloid-Related Genes across the Organs of Narrow-Leafed Lupin (Lupinus angustifolius L.) and in Response to Anthracnose Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Lupanine Perchlorate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological information for lupanine perchlorate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the perchlorate salt of lupanine, a quinolizidine alkaloid found in plants of the Lupinus genus.[1][2] It is provided as a solid and is intended for research use only.[3][4]

| Property | Data | Reference(s) |

| CAS Number | 7400-11-5 | [2][3] |

| Molecular Formula | C₁₅H₂₄N₂O • HClO₄ | [1] |

| Formula Weight | 348.8 g/mol | [1][2] |

| Purity | ≥95% | [1][4] |

| Appearance | Solid | [1] |

| Solubility | DMSO: slightly soluble (requires heating and sonication), Methanol: slightly soluble | [1][2] |

| Storage | Store at -20°C | [1][2] |

| Stability | ≥ 4 years (when stored as recommended) | [1] |

Safety and Hazard Information

This compound is classified as harmful if swallowed.[3] The toxicological properties are primarily attributed to the lupanine moiety, while the perchlorate anion introduces oxidizing hazards.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity - Oral, Category 4 | Warning | H302: Harmful if swallowed |

Source: Cayman Chemical Safety Data Sheet[3]

Toxicological Data

| Compound | Route of Administration | Species | LD50 | Reference(s) |

| Lupanine | Oral | Rat | 1464 mg/kg | [6] |

| Lupanine | Intraperitoneal | Mouse | 100-300 mg/kg | [7][8] |

| Lupanine | Oral | Mouse | 175-700 mg/kg | [7][8] |

| Sparteine (related alkaloid) | Intraperitoneal | Mouse | 30-42 mg/kg | [8] |

| Sparteine (related alkaloid) | Oral | Mouse | 40-480 mg/kg | [8] |

Symptoms of acute toxicity from quinolizidine alkaloids include neurological effects such as loss of motor coordination and muscular control.[8]

Handling Precautions

Due to the dual hazards of lupanine toxicity and the oxidizing nature of the perchlorate ion, stringent safety measures are required during handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[9]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., natural rubber, neoprene, PVC, nitrile).[9][10]

-

Skin and Body Protection: Wear a flame-resistant lab coat with long sleeves, long pants, and closed-toe shoes. An additional chemical apron is recommended.[9][10]

Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood.[10]

-

For procedures involving heating, a specially designed perchloric acid fume hood with a wash-down system is required to prevent the accumulation of explosive perchlorate salts in the ductwork.[9][11]

Safe Handling Practices:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Avoid contact with organic materials, strong dehydrating agents, and heat, as this can lead to the formation of explosive mixtures.[11][12]

-

Store in its original container in a cool, dry, well-ventilated area away from incompatible materials.[9]

Spill and Waste Disposal:

-

In case of a spill, neutralize with sodium bicarbonate or another suitable inorganic acid neutralizer. Do not use combustible materials like paper towels for cleanup.[11][13]

-

Dispose of waste in accordance with local, regional, and national regulations.[3]

Experimental Protocols & Workflows

While specific, detailed experimental protocols for this compound are proprietary to individual research labs, a general workflow for an in vitro experiment can be outlined.

General In Vitro Experimental Workflow

The following diagram illustrates a logical workflow for conducting an in vitro experiment with this compound, from stock solution preparation to data analysis.

Caption: General workflow for an in vitro experiment using this compound.

Biological Activity and Signaling Pathways

Lupanine exhibits a range of biological activities, primarily through its interaction with components of the nervous and endocrine systems.

Known Mechanisms of Action:

-

Cholinergic System: Lupanine can act as a reversible inhibitor of acetylcholinesterase and has an affinity for both muscarinic and nicotinic acetylcholine receptors.[14]

-

Insulin Secretion: Lupanine potentiates glucose-stimulated insulin release by directly inhibiting ATP-dependent potassium (KATP) channels in pancreatic beta cells.[15][16][17]

Signaling Pathway of Lupanine-Induced Insulin Secretion

The following diagram illustrates the proposed signaling pathway for lupanine's effect on insulin secretion in pancreatic beta cells.

Caption: Proposed signaling pathway of lupanine-induced insulin secretion.

This guide is intended to provide a comprehensive overview of the safe handling and use of this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety protocols.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. bfr.bund.de [bfr.bund.de]

- 6. mdpi.com [mdpi.com]

- 7. lupanine | 550-90-3 [chemicalbook.com]

- 8. foodstandards.gov.au [foodstandards.gov.au]

- 9. concordia.ca [concordia.ca]

- 10. research.uga.edu [research.uga.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. escolifesciences.com [escolifesciences.com]

- 13. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]

- 14. Lupinine - Wikipedia [en.wikipedia.org]

- 15. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Crystal structure analysis of anhydrous lupanine perchlorate.

Lupanine: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a quinolizidine alkaloid predominantly found in the seeds of Lupinus species, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries. Traditionally recognized for its bitter taste and toxic properties in high concentrations, recent scientific investigations have unveiled a spectrum of promising therapeutic activities. This technical guide provides an in-depth review of the current understanding of lupanine's therapeutic potential, focusing on its pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of lupanine as a potential lead compound for various therapeutic applications.

Pharmacological Effects

Lupanine exhibits a range of pharmacological activities, with its antidiabetic and neuroprotective effects being the most extensively studied. Additionally, it has demonstrated antimicrobial, anti-inflammatory, and sedative properties.

Antidiabetic Effects

Lupanine has shown significant potential in the management of hyperglycemia. Studies have demonstrated its ability to improve glucose homeostasis by potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Notably, this effect is glucose-dependent, meaning lupanine enhances insulin release primarily under hyperglycemic conditions, which could reduce the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[1][4] In vivo studies in streptozotocin-induced diabetic rats have shown that oral administration of lupanine can improve glycemic control.[2][3] A combination therapy of lupanine with γ-conglutin, another lupin-derived compound, has been shown to have an enhanced antidiabetic effect.[1]

Neuroprotective Effects

Lupanine's neuroprotective potential stems primarily from its activity as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, lupanine increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease.[5][6] While lupanine itself shows inhibitory activity, synthetic derivatives of the related compound lupinine have been shown to be potent mixed-type AChE inhibitors.[4][5][7] Beyond AChE inhibition, alkaloids, in general, are being investigated for their ability to modulate various signaling pathways implicated in neurodegenerative diseases, offering a multi-targeted approach to neuroprotection.[8]

Antimicrobial Activity

Lupin extracts containing lupanine have demonstrated antimicrobial properties against a range of pathogens.[1][9] Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal properties against species like Aspergillus niger.[1][9] The minimum inhibitory concentrations (MICs) of lupin alkaloid extracts have been determined for several clinically relevant bacteria, indicating significant to moderate activity.[9]

Other Pharmacological Activities

-

Anti-inflammatory Effects: Lupanine has been reported to possess anti-inflammatory properties, although the specific mechanisms are still under investigation.[1] This activity may contribute to its therapeutic potential in various inflammatory conditions.

-

Sedative Effects: Studies on the central nervous system have indicated that lupanine has a weak sedative effect.[10][11]

-

Hypotensive and Antiarrhythmic Activities: Some reports suggest that lupanine may have hypotensive and antiarrhythmic effects, although these are less well-characterized than its other activities.[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities and toxicity of lupanine.

Table 1: Antidiabetic and Neuroprotective Activity of Lupanine

| Parameter | Value | Species/System | Reference(s) |

| Antidiabetic Activity | |||

| Effective Dose (in vivo) | 20 mg/kg BW (oral) | Streptozotocin-diabetic rats | [1][2] |

| Insulin Secretion Potentiation | ~140% of control | Isolated murine islets (at 15 mM glucose, 0.5 mM lupanine) | [2] |

| KATP Channel Inhibition | Dose-dependent | Isolated islet cells | [2] |

| Neuroprotective Activity | |||

| Acetylcholinesterase Inhibition | Mixed-type inhibition (for derivatives) | Purified AChE | [5][7] |

| IC50 (Lupinine derivative 15) | 7.2 µM | Acetylcholinesterase | [6] |

| IC50 (Lupinine) | >500 µM (nicotinic receptors), 190 µM (muscarinic receptors) | Acetylcholine receptors | [12] |

Table 2: Antimicrobial Activity of Lupin Alkaloid Extracts

| Microorganism | MIC Range (µg/mL) | Extract Source | Reference(s) |

| Klebsiella pneumoniae | Significant activity (≤ 100) | Lupinus spp. seed extract | [9] |

| Pseudomonas aeruginosa | Moderate activity (100-500) | Lupinus spp. seed extract | [9] |

| Escherichia coli | Weakly active | Lupinus angustifolius extract | [5] |

| Bacillus subtilis | Significant activity | Lupinus angustifolius extract | [5] |

| Staphylococcus aureus | Significant activity | Lupinus angustifolius extract | [5] |

| Candida albicans | Moderate activity (MIC: 250 µg/mL) | Lupinus angustifolius extract | [5] |

| Candida krusei | Moderate activity (MIC: 250 µg/mL) | Lupinus angustifolius extract | [5] |

Table 3: Toxicity Data for Lupanine

| Parameter | Value | Species | Route of Administration | Reference(s) |

| LD50 | 1464 mg/kg BW | Rat | Oral | [1] |

| LD50 | 410 mg/kg BW | Mouse | Oral | [13] |

| Minimal Lethal Dose | 22-25 mg/kg | - | - | [12] |

| Toxic Dose | 21-24 mg/kg | - | - | [12] |

| Acute Lethal Dose (estimated for humans) | ~30 mg/kg BW | Human | Oral | [6] |

| Tolerated Daily Intake (traditional use) | 0.35 mg/kg BW | Human | Oral | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of lupanine's therapeutic properties.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method and kinetic analysis described for AChE inhibitors.[14][15][16]

Objective: To determine the inhibitory effect of lupanine on acetylcholinesterase activity and to characterize the kinetics of inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Lupanine (test compound)

-

Donepezil or galantamine (positive control)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of lupanine and the positive control in a suitable solvent (e.g., DMSO or buffer).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of different concentrations of lupanine or the positive control.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of lupanine.

-

Determine the percentage of inhibition relative to the control (without inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Kinetic Analysis:

-

To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (ATCI) and lupanine.

-

Plot the data using Lineweaver-Burk or Dixon plots to determine the inhibition constants (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

-

KATP Channel Activity Measurement (Patch-Clamp Electrophysiology)

This protocol is a generalized procedure based on standard patch-clamp techniques for studying ion channels.[1][17][18][19]

Objective: To investigate the direct effect of lupanine on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Materials:

-

Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1E)

-

Patch-clamp rig with amplifier, data acquisition system, and microscope

-

Borosilicate glass micropipettes

-

Pipette solution (intracellular) and bath solution (extracellular) with appropriate ion concentrations and ATP/ADP levels to isolate KATP currents.

-

Lupanine (test compound)

-

Diazoxide (KATP channel opener) and Glibenclamide (KATP channel blocker) as controls.

Procedure:

-

Cell Preparation:

-

Isolate pancreatic islets from mice or rats using collagenase digestion or use a cultured insulin-secreting cell line.

-

Plate the cells on coverslips for recording.

-

-

Patch-Clamp Recording:

-

Pull micropipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with the intracellular solution and approach a single β-cell under the microscope.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for inside-out recordings.

-

Apply a voltage-clamp protocol to record KATP channel currents.

-

-

Drug Application:

-

Perfuse the bath solution containing different concentrations of lupanine over the cell.

-

Record the changes in KATP channel current in response to lupanine.

-

Apply diazoxide and glibenclamide as controls to confirm the identity of the recorded currents as KATP currents.

-

-

Data Analysis:

-

Measure the amplitude of the KATP current before and after the application of lupanine.

-

Construct a dose-response curve to determine the concentration-dependent effect of lupanine on KATP channel activity.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard procedures for measuring insulin secretion from isolated pancreatic islets.[3][9][10][20][21]

Objective: To assess the effect of lupanine on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets from mice or rats

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)

-

Lupanine (test compound)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Culture the islets overnight to allow for recovery.

-

-

GSIS Assay:

-

Hand-pick islets of similar size and place them in multi-well plates (e.g., 10 islets per well).

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal secretion rate.

-

Replace the pre-incubation buffer with fresh KRB buffer containing either low glucose (basal) or high glucose (stimulatory) concentrations, with or without different concentrations of lupanine.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement.

-

Lyse the islets to measure the total insulin content.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin to the total insulin content for each well.

-

Compare the insulin secretion in the presence of lupanine to the control conditions at both low and high glucose concentrations.

-

Perform statistical analysis to determine the significance of lupanine's effect.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[5][7][22][23][24]

Objective: To determine the minimum inhibitory concentration (MIC) of lupanine against various microorganisms.

Materials:

-

Pure lupanine

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism overnight.

-

Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Lupanine Dilutions:

-

Prepare a stock solution of lupanine in a suitable solvent.

-

Perform serial two-fold dilutions of lupanine in the broth medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the lupanine dilutions.

-

Include a positive control (microorganism in broth without lupanine) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of lupanine that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways